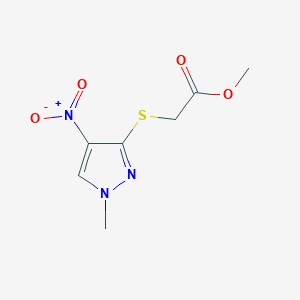

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate

Description

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate is a sulfur-containing heterocyclic compound with a pyrazole core substituted by a methyl group at position 1, a nitro group at position 4, and a methyl thioacetate moiety at position 2. Its molecular formula is C₇H₉N₃O₄S, with a molar mass of 231.23 g/mol . Classified as an irritant, this compound is structurally notable for its nitro group, which confers electron-withdrawing properties, and the thioacetate ester, which influences reactivity and solubility .

Properties

IUPAC Name |

methyl 2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-9-3-5(10(12)13)7(8-9)15-4-6(11)14-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDDPVBAUJSJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)SCC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with methyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thioester group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines, alcohols, sodium hydride, potassium carbonate.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 1-methyl-4-amino-1H-pyrazole.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid.

Scientific Research Applications

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Compound A : Methyl [(5-Methyl-4-Nitro-1H-Pyrazol-3-Yl)Thio]Acetate (CAS 1240284-08-5)

- Structure : Shares the pyrazole core but differs in substituent positions (methyl at pyrazole position 5 vs. position 1 in the target compound).

- Molecular Formula : C₇H₉N₃O₄S (identical to the target compound).

Compound B : Ethyl {[4-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)Pyrimidin-2-Yl]Thio}Acetate (CAS 1006340-77-7)

- Structure : Features a pyrimidine ring fused to the pyrazole core and an ethyl ester group.

- Molecular Formula : C₁₄H₁₉N₅O₂S.

- Key Differences: Ester Group: Ethyl vs. methyl ester, increasing lipophilicity.

Heterocyclic Analogues with Triazole/Tetrazole Cores

Compound C : 2-(4H-1,2,4-Triazol-3-Ylthio)Acetaldehyde Derivatives

- Structure : Replaces pyrazole with a 1,2,4-triazole ring.

- Key Differences :

Compound D : 2-(5-(1H-Tetrazole-1-Ylmethyl)-4-R-4H-1,2,4-Triazole-3-Ylthio)Acetates

Comparative Data Table

Key Research Findings

- Biological Activity: Triazole/tetrazole derivatives (Compounds C/D) show pronounced antimicrobial activity, whereas nitro-pyrazole derivatives may require further evaluation for similar applications .

- Solubility and Formulation : Ethyl esters (Compound B) exhibit higher lipophilicity, advantageous in drug delivery, whereas methyl esters (Target Compound) offer lower molecular weight and simpler metabolic pathways .

Structural Analysis Tools

Crystallographic studies of these compounds often employ SHELXL for refinement and ORTEP for visualization , ensuring accurate determination of bond lengths and angles. For example, SHELXL’s robust handling of high-resolution data aids in resolving subtle structural differences between positional isomers .

Biological Activity

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a thioester linkage and a nitro-substituted pyrazole ring, has been evaluated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 217.23 g/mol. The presence of the nitro group at the 4-position of the pyrazole ring is critical for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and nucleic acids, leading to inhibition of key enzymes or disruption of cellular processes. This mechanism underlies its potential therapeutic effects against various diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that compounds containing the pyrazole moiety can inhibit the growth of various bacteria and fungi. For instance, in vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties comparable to established anti-inflammatory agents like dexamethasone. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Table 2: Inhibition of Cytokine Production

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61 - 85% |

| IL-6 | 76 - 93% |

Anticancer Activity

The compound has also been explored for its anticancer potential. Pyrazole derivatives are known to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells . The structural features of this compound contribute to its ability to induce apoptosis in cancer cells.

Table 3: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | <10 |

| HepG2 | <20 |

| Colorectal Cancer | <15 |

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial effects of several pyrazole derivatives, including this compound, demonstrating significant inhibition against E. coli and S. aureus. The compound was effective at low concentrations, showcasing its potential as a lead compound for antibiotic development .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory activity of this compound in a carrageenan-induced edema model in mice, where it exhibited comparable efficacy to indomethacin, suggesting its potential use in treating inflammatory diseases .

- Anticancer Research : A study highlighted the compound's efficacy against various cancer cell lines, particularly noting its ability to induce cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

Q & A

Basic Research Question

- HPLC-PDA : Use reverse-phase chromatography with UV detection (λ = 254 nm) to separate and quantify impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from unreacted intermediates or isomerization byproducts .

- X-ray crystallography : Confirm molecular packing and rule out polymorphic contamination .

How can researchers optimize crystallization conditions for structural elucidation of this compound?

Basic Research Question

- Solvent screening : Test polar aprotic (DMSO, DMF) vs. non-polar (hexane, ether) solvents for single-crystal growth .

- Vapor diffusion : Use hanging-drop methods with PEG-based precipitants to control nucleation .

- Temperature gradients : Adjust cooling rates (0.5–2°C/day) to minimize twinning defects .

What computational tools are suitable for predicting the reactivity of the thioacetate moiety?

Advanced Research Question

- Fukui function analysis : Identify nucleophilic/electrophilic sites using Gaussian or ORCA software .

- Hammett constants : Correlate substituent electronic effects (σₚ values) with hydrolysis rates of the thioester group .

- ADMET prediction : Use SwissADME to estimate metabolic stability and potential thiol-mediated toxicity .

How do steric effects of the 1-methyl group influence spectroscopic properties?

Advanced Research Question

The methyl group at N1 induces conformational rigidity, altering:

- ¹³C NMR shifts : Deshielding of adjacent pyrazole carbons (δ ~150–160 ppm) .

- IR spectra : Redshift in C=O stretching (~1720 cm⁻¹) due to hindered resonance .

- UV-Vis absorption : Enhanced π→π* transitions from planarization of the pyrazole ring .

What strategies mitigate nitro group reduction during biological assays?

Advanced Research Question

- Anaerobic conditions : Use gloveboxes or degassed buffers to prevent O₂-mediated reduction .

- Stabilizing ligands : Add EDTA to chelate metal ions that catalyze nitro-to-amine conversion .

- LC-MS monitoring : Track nitro group integrity via m/z shifts (e.g., +2 Da for amine formation) .

How can researchers validate the stability of this compound under physiological conditions?

Basic Research Question

- pH-dependent stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2), analyzing degradation via HPLC .

- Accelerated stability studies : Use thermal stress (40–60°C) to predict shelf-life and identify degradation pathways .

- Mass spectrometry : Detect hydrolytic cleavage products (e.g., free thiols) using ESI-MS in negative ion mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.